5-(2-Bromoethyl)-1,3,4-thiadiazol-2-amine
Description
Fundamental Significance of 1,3,4-Thiadiazole (B1197879) Scaffolds in Chemical Synthesis and Mechanistic Studies
The 1,3,4-thiadiazole ring is a five-membered aromatic heterocycle containing one sulfur and two nitrogen atoms. nih.gov This scaffold is considered a "privileged" structure in medicinal chemistry and drug design. nih.govresearchgate.net Its unique chemical and biological characteristics stem from its high aromaticity, which confers significant in vivo stability and reduced toxicity. researchgate.netnih.gov The mesoionic nature of the 1,3,4-thiadiazole ring allows it to cross cellular membranes and interact effectively with biological targets. nih.gov
Medicinal chemists have extensively utilized the 1,3,4-thiadiazole nucleus to develop a wide array of therapeutic candidates. nih.govnih.gov Derivatives of this scaffold have demonstrated a broad spectrum of pharmacological activities, including anticancer, antibacterial, antifungal, antiviral, anti-inflammatory, and anticonvulsant properties. nih.govresearchgate.netnih.gov The versatility of the 1,3,4-thiadiazole core allows for structural modifications, enabling the fine-tuning of its pharmacological effects and the exploration of structure-activity relationships (SAR). researchgate.net Beyond medicine, these compounds are also subjects of extensive research in agriculture as herbicides and bactericides and in materials chemistry. nih.govresearchgate.net The synthesis of 1,3,4-thiadiazole derivatives, often through the cyclization of thiosemicarbazide (B42300) precursors, is a well-established area of chemical research, with ongoing efforts to develop more efficient and environmentally benign methods. researchgate.netmdpi.com
Strategic Importance of Halogenated Alkylamino Moieties as Synthetic Handles
The presence of a halogenated alkyl group, such as the 2-bromoethyl moiety in 5-(2-bromoethyl)-1,3,4-thiadiazol-2-amine, is of strategic importance in synthetic organic chemistry. Halogenated organic compounds are valuable intermediates, particularly in metal-catalyzed cross-coupling reactions and nucleophilic substitution reactions. researchgate.net The bromine atom in the bromoethyl group is an excellent leaving group, rendering the adjacent carbon atom electrophilic and susceptible to attack by a wide range of nucleophiles.
This reactivity makes the bromoethyl moiety a versatile "synthetic handle." It provides a reactive site for introducing various functional groups and for building more complex molecular architectures. For instance, the bromine can be displaced by amines, thiols, alcohols, or carbanions to generate a diverse library of new derivatives from a single precursor. This modular approach is highly efficient for exploring the chemical space around a core scaffold and is a cornerstone of modern drug discovery and materials science. nih.gov The ability to systematically modify a molecule and observe the resulting changes in its properties is crucial for developing compounds with optimized functions. researchgate.net
Conceptual Underpinnings for Comprehensive Academic Investigation of Novel Chemical Entities
The academic investigation of novel chemical entities like this compound is driven by a rational design strategy. This strategy involves the deliberate combination of well-understood chemical motifs to create new molecules with potentially valuable properties. In this case, the molecule combines a biologically significant 1,3,4-thiadiazole scaffold with a synthetically useful bromoethyl handle.
Overview of Research Gaps and Prospective Avenues for this compound
Despite the clear conceptual rationale for its study, a survey of the scientific literature reveals a significant research gap concerning this compound. There is a notable lack of published studies detailing its synthesis, comprehensive characterization, reactivity, and potential applications. This presents a clear opportunity for future academic investigation.
Prospective research avenues for this compound are numerous and varied:
Synthesis and Characterization: The development and optimization of a robust and scalable synthetic route to this compound is a primary step. Following synthesis, a thorough characterization using modern analytical techniques (e.g., NMR, IR, Mass Spectrometry, and X-ray crystallography) is necessary to confirm its structure and purity.
Derivative Synthesis: The bromoethyl group can be exploited as a reactive handle to synthesize a diverse library of derivatives. Reactions with various nucleophiles (e.g., amines, phenols, thiols) would yield a range of new compounds with modified physicochemical properties.
Biological Screening: Given the well-documented biological activities of the 1,3,4-thiadiazole scaffold, the parent compound and its derivatives should be screened for a variety of biological activities. mdpi.com Areas of high potential include anticancer, antimicrobial, and anti-inflammatory assays.
Materials Science Applications: The ability to functionalize the thiadiazole core could lead to the development of novel organic materials with interesting electronic or photophysical properties.
The systematic exploration of this molecule and its derivatives holds the promise of uncovering new chemical entities with significant therapeutic or technological potential.
Data Tables
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₄H₆BrN₃S uni.lusigmaaldrich.com |
| Molecular Weight | 208.08 g/mol sigmaaldrich.com |
| CAS Number | 31602-98-3 |
| Appearance | Solid sigmaaldrich.com |
| SMILES | C(CBr)C1=NN=C(S1)N uni.lu |
| InChI Key | NFEHPVBUGOVFFO-UHFFFAOYSA-N uni.lusigmaaldrich.com |
Structure
3D Structure
Properties
IUPAC Name |
5-(2-bromoethyl)-1,3,4-thiadiazol-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6BrN3S/c5-2-1-3-7-8-4(6)9-3/h1-2H2,(H2,6,8) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFEHPVBUGOVFFO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CBr)C1=NN=C(S1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6BrN3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
511241-17-1 | |
| Record name | 511241-17-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for the Preparation of 5 2 Bromoethyl 1,3,4 Thiadiazol 2 Amine
Retrosynthetic Analysis of the 1,3,4-Thiadiazole (B1197879) Core and Its Peripheral Substituents
Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For 5-(2-bromoethyl)-1,3,4-thiadiazol-2-amine, the primary disconnection breaks the bonds of the heterocyclic ring.
The most common and direct disconnection of the 2-amino-5-substituted-1,3,4-thiadiazole ring points to two key precursors: a thiosemicarbazide (B42300) derivative and a carboxylic acid or its equivalent. The 2-amino group and adjacent nitrogen and sulfur atoms are typically derived from thiosemicarbazide. The carbon atom at position 5 and its substituent, along with the remaining carbon and sulfur atoms, originate from the carboxylic acid derivative.
Following this logic, the 5-(2-bromoethyl) side chain is retrosynthetically traced back to a carboxylic acid containing a four-carbon chain with a terminal bromine, such as 4-bromobutyric acid or its corresponding acyl chloride. The thiosemicarbazide provides the N-C-S backbone necessary for the formation of the 2-amino-thiadiazole moiety. This approach simplifies the synthesis to a cyclization reaction between these two key fragments.
Development and Optimization of Convergent and Linear Synthetic Pathways
Both linear and convergent strategies can be conceptualized for the synthesis of this target molecule. A linear synthesis would involve the step-by-step modification of a single starting material. A convergent approach would involve the separate synthesis of key intermediates which are then combined in the final steps.
Strategies for the Construction of the 1,3,4-Thiadiazole Ring System
The formation of the 1,3,4-thiadiazole ring is the cornerstone of the synthesis. The most prevalent method involves the cyclization of a thiosemicarbazide with a carboxylic acid or one of its derivatives. nih.govsci-hub.st This reaction is typically promoted by a dehydrating agent or acid catalyst.
A general and widely used procedure is the acylation of thiosemicarbazide followed by acid-catalyzed cyclodehydration. nih.govnih.gov Reagents like phosphorus oxychloride (POCl₃), polyphosphoric acid (PPA), or concentrated sulfuric acid are often employed to facilitate the ring closure. nih.govchemmethod.commdpi.com The reaction proceeds by forming an acylthiosemicarbazide intermediate, which then undergoes intramolecular cyclization with the elimination of water to yield the 2-amino-5-substituted-1,3,4-thiadiazole. chemmethod.com
Alternative methods include the oxidative cyclization of thiosemicarbazones, which can be formed from the condensation of thiosemicarbazide with an appropriate aldehyde. nih.govresearchgate.net Oxidizing agents such as ferric chloride are used in this approach. nih.gov
| Cyclization Method | Key Reagents | Typical Intermediate | Reference |
| Acid-catalyzed cyclodehydration | Thiosemicarbazide, Carboxylic Acid, POCl₃/H₂SO₄/PPA | Acylthiosemicarbazide | nih.govchemmethod.commdpi.com |
| Oxidative cyclization | Thiosemicarbazide, Aldehyde, FeCl₃ | Thiosemicarbazone | nih.govresearchgate.net |
| Iodine-mediated cyclization | Thiosemicarbazide, Aldehyde, Iodine | Thiosemicarbazone | organic-chemistry.orgnih.gov |
Introduction and Functionalization of the 2-Bromoethyl Moiety
The introduction of the 2-bromoethyl group at the 5-position of the thiadiazole ring is a critical step. This can be achieved through several routes:
Starting from a Precursor Carboxylic Acid: The most direct method is to use a carboxylic acid that already contains the desired bromo-functionalized side chain. For instance, reacting 4-bromobutyric acid or its acyl chloride with thiosemicarbazide in the presence of a cyclizing agent like phosphorus oxychloride would directly yield the target compound. mdpi.com
Functional Group Transformation: An alternative strategy involves synthesizing a precursor molecule with a different functional group on the ethyl side chain, which is then converted to the bromide. For example, one could synthesize 5-(2-hydroxyethyl)-1,3,4-thiadiazol-2-amine. The hydroxyl group can then be converted to a bromine atom using standard brominating agents like phosphorus tribromide (PBr₃) or thionyl bromide (SOBr₂). This approach may be advantageous if the starting materials are more readily available or if the bromo group interferes with the ring formation step.
Methodologies for the Incorporation and Derivatization of the 2-Amino Group
The 2-amino group is almost invariably introduced into the 1,3,4-thiadiazole ring by using thiosemicarbazide as a key building block. nih.govsci-hub.st The primary amine of the thiosemicarbazide remains as the 2-amino substituent on the final thiadiazole ring. The reactivity of this amino group allows for further derivatization if desired, although the focus here is on the primary amine. researchgate.netnih.gov Direct amination of a pre-formed thiadiazole ring is also possible but is a less common route for this specific substitution pattern. nih.gov
Advanced Synthetic Techniques for Enhanced Yield and Selectivity
To improve upon classical synthetic methods, which can suffer from long reaction times, harsh conditions, and moderate yields, advanced techniques are being employed.
Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in organic synthesis to accelerate reaction rates, often leading to higher yields and cleaner products in significantly shorter times compared to conventional heating. nanobioletters.comingentaconnect.comrjptonline.org The synthesis of 1,3,4-thiadiazole derivatives has been shown to be highly efficient under microwave conditions, reducing reaction times from hours to minutes. rjptonline.orgresearchgate.net
Solid-Phase Synthesis: A patent describes a solid-phase reaction for preparing 2-amino-5-substituted-1,3,4-thiadiazoles by grinding thiosemicarbazide, a carboxylic acid, and phosphorus pentachloride at room temperature. google.com This solvent-free method is simple, rapid, and high-yielding, offering an environmentally friendly alternative to solution-phase synthesis. google.com
| Technique | Advantages | Relevance to Synthesis | Reference |
| Microwave Irradiation | Reduced reaction time, improved yields, cleaner reactions | Accelerates the cyclization step for forming the 1,3,4-thiadiazole ring. | ingentaconnect.comrjptonline.orgresearchgate.net |
| Solid-Phase Synthesis | Solvent-free, simple workup, mild conditions, high yield | Enables efficient and environmentally friendly production of the thiadiazole core. | google.com |
Green Chemistry Principles in the Synthesis of this compound
Green chemistry aims to design chemical processes that reduce or eliminate the use and generation of hazardous substances. mdpi.com Several principles of green chemistry can be applied to the synthesis of the target compound.
Use of Greener Solvents: Replacing hazardous solvents with more environmentally benign alternatives like water, ethanol, or even performing reactions under solvent-free conditions can significantly reduce the environmental impact. nanobioletters.com
Catalysis: The use of catalysts, rather than stoichiometric reagents, is a core principle of green chemistry. For the cyclization step, exploring recyclable solid acid catalysts instead of corrosive and wasteful reagents like POCl₃ or strong acids would be a greener approach.
Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product is crucial. The one-pot synthesis of 2-amino-1,3,4-thiadiazoles from a carboxylic acid and thiosemicarbazide is an example of an atom-economical reaction. nih.govencyclopedia.pub
Energy Efficiency: As mentioned, microwave-assisted synthesis is not only faster but also more energy-efficient than conventional heating methods. nanobioletters.comresearchgate.net Similarly, solvent-free, solid-phase grinding reactions at room temperature minimize energy consumption. google.comresearchgate.net
The application of these principles can lead to more sustainable and cost-effective methods for the production of this compound. nanobioletters.comresearchgate.net
Chemical Reactivity and Transformation Pathways of 5 2 Bromoethyl 1,3,4 Thiadiazol 2 Amine
Investigation of Nucleophilic Substitution Reactions at the Bromine Center
The 2-bromoethyl substituent at the 5-position of the 1,3,4-thiadiazole (B1197879) ring serves as a prime site for nucleophilic substitution reactions. The carbon atom attached to the bromine is electrophilic and readily undergoes attack by a wide range of nucleophiles, leading to the displacement of the bromide ion. This reactivity is a cornerstone for the elaboration of the side chain, enabling the introduction of various functional groups and the construction of more complex molecular architectures.
A variety of nucleophiles can be employed in these substitution reactions, including amines, thiols, azides, and others. For instance, the reaction with secondary amines, such as piperidine (B6355638) or morpholine, in a suitable solvent and in the presence of a base, is expected to yield the corresponding N-substituted aminoethyl derivatives. Similarly, reaction with thiols would lead to the formation of thioethers. The azide (B81097) ion can also serve as a potent nucleophile, providing access to 2-azidoethyl derivatives, which are valuable precursors for the synthesis of triazoles and other nitrogen-containing heterocycles.
The general scheme for these nucleophilic substitution reactions can be represented as follows:

Table 1: Representative Nucleophilic Substitution Reactions
| Nucleophile | Reagents and Conditions | Product |
| Secondary Amine (e.g., Piperidine) | Piperidine, K₂CO₃, Acetonitrile, Reflux | 5-(2-(Piperidin-1-yl)ethyl)-1,3,4-thiadiazol-2-amine |
| Thiol (e.g., Thiophenol) | Thiophenol, NaH, THF, RT | 5-(2-(Phenylthio)ethyl)-1,3,4-thiadiazol-2-amine |
| Azide | Sodium Azide, DMF, 60 °C | 5-(2-Azidoethyl)-1,3,4-thiadiazol-2-amine |
These reactions are typically carried out under standard conditions for nucleophilic substitution and provide a straightforward method for diversifying the structure of the parent compound.
Exploration of the Chemical Versatility of the Primary Amine Functionality
The primary amino group at the 2-position of the 1,3,4-thiadiazole ring is a key functional handle that allows for a wide array of chemical modifications. Its nucleophilic character enables reactions with various electrophiles, leading to the formation of amides, sulfonamides, and N-alkylated derivatives. Furthermore, its ability to participate in condensation reactions provides a pathway to imines and other related structures.
Acylation and Sulfonylation Reactions
The primary amine of 5-(2-Bromoethyl)-1,3,4-thiadiazol-2-amine readily undergoes acylation with acyl chlorides or anhydrides in the presence of a base to form the corresponding amides. Similarly, reaction with sulfonyl chlorides yields sulfonamides. These reactions are generally high-yielding and provide a means to introduce a wide variety of substituents at the amino group, thereby modulating the electronic and steric properties of the molecule.
Table 2: Acylation and Sulfonylation Reactions
| Reagent | Product |
| Acetyl Chloride | N-(5-(2-Bromoethyl)-1,3,4-thiadiazol-2-yl)acetamide |
| Benzoyl Chloride | N-(5-(2-Bromoethyl)-1,3,4-thiadiazol-2-yl)benzamide |
| Benzenesulfonyl Chloride | N-(5-(2-Bromoethyl)-1,3,4-thiadiazol-2-yl)benzenesulfonamide |
| p-Toluenesulfonyl Chloride | N-(5-(2-Bromoethyl)-1,3,4-thiadiazol-2-yl)-4-methylbenzenesulfonamide |
Alkylation and Reductive Amination Strategies
Direct N-alkylation of the primary amine can be achieved using alkyl halides. However, this reaction can sometimes lead to a mixture of mono- and di-alkylated products. A more controlled approach for the introduction of alkyl groups is through reductive amination. masterorganicchemistry.com This two-step, one-pot process involves the initial formation of an imine by condensation of the primary amine with an aldehyde or ketone, followed by in-situ reduction of the imine to the corresponding secondary or tertiary amine using a mild reducing agent such as sodium borohydride (B1222165) (NaBH₄) or sodium cyanoborohydride (NaBH₃CN). masterorganicchemistry.com
Table 3: Alkylation and Reductive Amination
| Reaction | Reagents and Conditions | Product |
| N-Alkylation | Methyl Iodide, K₂CO₃, Acetone | 5-(2-Bromoethyl)-N-methyl-1,3,4-thiadiazol-2-amine |
| Reductive Amination | Benzaldehyde, NaBH₄, Methanol | N-Benzyl-5-(2-bromoethyl)-1,3,4-thiadiazol-2-amine |
| Reductive Amination | Acetone, NaBH₃CN, Acetic Acid | N-Isopropyl-5-(2-bromoethyl)-1,3,4-thiadiazol-2-amine |
Condensation and Imine Formation Reactions
The primary amine of this compound can undergo condensation reactions with aldehydes and ketones to form Schiff bases (imines). researchgate.netbohrium.com This reaction is typically acid-catalyzed and involves the elimination of a water molecule. researchgate.net The resulting imines are themselves versatile intermediates that can be further modified, for example, through reduction to secondary amines as seen in reductive amination, or through cycloaddition reactions.
Table 4: Imine Formation Reactions
| Carbonyl Compound | Product |
| Benzaldehyde | (E)-N-Benzylidene-5-(2-bromoethyl)-1,3,4-thiadiazol-2-amine |
| 4-Chlorobenzaldehyde | (E)-N-(4-Chlorobenzylidene)-5-(2-bromoethyl)-1,3,4-thiadiazol-2-amine |
| Acetophenone | (E)-N-(1-Phenylethylidene)-5-(2-bromoethyl)-1,3,4-thiadiazol-2-amine |
Reactivity Profiling of the 1,3,4-Thiadiazole Ring System
The 1,3,4-thiadiazole ring is an electron-deficient aromatic system, which generally makes it resistant to electrophilic aromatic substitution. However, the presence of the strongly activating amino group at the 2-position can significantly influence this reactivity, making substitution at the 5-position possible under certain conditions.
Electrophilic Aromatic Substitution Reactions
Despite the inherent electron-poor nature of the 1,3,4-thiadiazole ring, the electron-donating primary amino group at the 2-position can activate the ring towards electrophilic attack, particularly at the C-5 position. Research has shown that 2-amino-substituted 1,3,4-thiadiazoles can undergo electrophilic substitution reactions such as nitration and halogenation under specific conditions. masterorganicchemistry.com
For instance, nitration of 2-amino-1,3,4-thiadiazoles has been achieved using fuming nitric acid, leading to the introduction of a nitro group at the 5-position. masterorganicchemistry.com Similarly, bromination can be accomplished by treating the 2-amino-1,3,4-thiadiazole (B1665364) with bromine in acetic acid, also resulting in substitution at the 5-position. masterorganicchemistry.com These reactions highlight the ability of the amino group to overcome the intrinsic lack of reactivity of the thiadiazole ring towards electrophiles.
Table 5: Electrophilic Aromatic Substitution on the 1,3,4-Thiadiazole Ring
| Reaction | Reagents and Conditions | Product |
| Nitration | Fuming HNO₃, H₂SO₄ | 5-(2-Bromoethyl)-3-nitro-1,3,4-thiadiazol-2-amine |
| Bromination | Br₂, Acetic Acid | 3-Bromo-5-(2-bromoethyl)-1,3,4-thiadiazol-2-amine |
Nucleophilic Aromatic Substitution Reactions
The 1,3,4-thiadiazole ring is characterized by its electron-deficient nature, which renders the carbon atoms at positions 2 and 5 susceptible to nucleophilic attack. However, in the case of this compound, the presence of the strongly electron-donating amino group at the C2 position significantly modulates the reactivity of the heterocyclic core. This amino group increases the electron density of the ring, thereby making direct nucleophilic aromatic substitution on the thiadiazole ring less favorable compared to derivatives bearing electron-withdrawing groups.
While direct displacement of a substituent on the thiadiazole ring of this specific molecule is not extensively documented, related studies on 2-amino-1,3,4-thiadiazole derivatives suggest that reactions with strong electrophiles can activate the ring towards subsequent nucleophilic attack, often preceded by reaction at the exocyclic amino group.
Metal-Catalyzed Coupling Reactions (e.g., Suzuki, Sonogashira)
Metal-catalyzed cross-coupling reactions represent a powerful tool for the functionalization of heterocyclic compounds. Although specific studies on this compound are not prevalent, the reactivity of similar bromo-substituted thiadiazole derivatives in Suzuki and Sonogashira reactions provides valuable insights into its potential transformation pathways.
Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is widely used for the formation of carbon-carbon bonds between an organohalide and an organoboron compound. It is plausible that the bromoethyl group of this compound could participate in Suzuki-Miyaura coupling reactions with various boronic acids or their esters. However, the reactivity of the alkyl bromide might be lower than that of an aryl bromide. A more probable application of Suzuki coupling would involve a bromo-substituted version of the thiadiazole ring itself. For instance, 3,5-diaryl-1,2,4-thiadiazoles have been successfully synthesized from 3,5-dichloro-1,2,4-thiadiazole (B1299824) and arylboronic acids, demonstrating the feasibility of such couplings on the thiadiazole core. nih.gov
Sonogashira Coupling: The Sonogashira reaction, a palladium-catalyzed cross-coupling of a terminal alkyne with an aryl or vinyl halide, is another potential transformation. While direct coupling at the bromoethyl group is less common, the thiadiazole ring can be functionalized using this method. Research has shown the successful Sonogashira coupling of various halo-substituted heterocycles, indicating that a bromo-functionalized derivative of the parent thiadiazole could undergo this reaction to introduce alkynyl moieties.
Table 1: Potential Metal-Catalyzed Coupling Reactions
| Coupling Reaction | Potential Reactants | Catalyst System (Typical) | Potential Product |
| Suzuki-Miyaura | This compound + Arylboronic acid | Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃) | 5-(2-Aryl-ethyl)-1,3,4-thiadiazol-2-amine |
| Sonogashira | 5-Bromo-1,3,4-thiadiazol-2-amine derivative + Terminal alkyne | Pd catalyst (e.g., Pd(PPh₃)₂Cl₂), Cu(I) co-catalyst, Base (e.g., Et₃N) | 5-Alkynyl-1,3,4-thiadiazol-2-amine derivative |
Intramolecular Cyclization Reactions Involving Adjacent Functional Groups
A prominent and well-documented reaction pathway for this compound is intramolecular cyclization. This reaction is driven by the presence of the nucleophilic 2-amino group and the electrophilic bromoethyl side chain in the same molecule. The proximity of these groups facilitates a ring-closing reaction, leading to the formation of a fused heterocyclic system.
Specifically, the reaction involves the nucleophilic attack of the exocyclic amino group on the carbon atom bearing the bromine atom, resulting in the displacement of the bromide ion and the formation of a new six-membered ring. This transformation yields derivatives of the imidazo[2,1-b] nih.govnih.govresearchgate.netthiadiazole ring system. This type of reaction is a common strategy for the synthesis of this valuable heterocyclic scaffold, which is known to possess a wide range of biological activities. nih.govnih.govresearchgate.net
The general reaction scheme for this intramolecular cyclization is as follows:
This compound → 2,3-Dihydroimidazo[2,1-b] nih.govnih.govresearchgate.netthiadiazole derivative
This cyclization can often be promoted by heating the compound, sometimes in the presence of a non-nucleophilic base to neutralize the hydrogen bromide formed during the reaction.
Table 2: Intramolecular Cyclization of 2-Amino-1,3,4-thiadiazole Derivatives
| Starting Material | Reaction Conditions | Product |
| 2-Amino-5-substituted-1,3,4-thiadiazole and α-haloketone | Reflux in ethanol | Substituted imidazo[2,1-b] nih.govnih.govresearchgate.netthiadiazole |
| 5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-amine and chloroacetyl chloride | Heating | 2-Chloro-N-(5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl)acetamide (intermediate for further cyclization) |
Studies on the Chemical Stability and Degradation Mechanisms under Varied Conditions
The chemical stability of this compound is influenced by the stability of the 1,3,4-thiadiazole ring and the reactivity of its substituents. The 1,3,4-thiadiazole ring is generally considered to be a stable aromatic system. researchgate.net It exhibits good stability in acidic media but can be susceptible to ring cleavage under strong basic conditions.
The degradation of 2-amino-1,3,4-thiadiazole derivatives has been studied, particularly in the context of mass spectrometry. The fragmentation of a fully acetylated 2-amino-5-(2,4-dihydroxyphenyl)-1,3,4-thiadiazole derivative showed that the initial degradation involves the loss of the acetyl groups, followed by the decomposition of the thiadiazole ring itself. nih.gov This suggests that under certain energetic conditions, the thiadiazole ring can undergo fragmentation through multiple bond cleavages.
The presence of the bromoethyl group introduces a potential pathway for degradation through elimination of HBr, especially under basic conditions or upon heating, which could lead to the formation of a vinyl-substituted thiadiazole. Additionally, hydrolysis of the bromoethyl group to the corresponding alcohol is also a possible degradation pathway under aqueous conditions. The stability is therefore condition-dependent, with the bromoethyl group being the most likely site of initial transformation under mild conditions.
Design and Synthesis of Analogues and Derivatives of 5 2 Bromoethyl 1,3,4 Thiadiazol 2 Amine
Structure-Activity Relationship (SAR) Focused Derivatization Strategies
Structure-activity relationship studies are fundamental to understanding how chemical structure influences the biological activity of a compound. For 5-(2-bromoethyl)-1,3,4-thiadiazol-2-amine, a systematic approach to derivatization can elucidate the roles of its different functional components.
The 2-amino group of the 1,3,4-thiadiazole (B1197879) ring is a primary site for modification, allowing for the introduction of a wide variety of substituents. These modifications can alter the electronic properties, lipophilicity, and hydrogen bonding capacity of the molecule, which can in turn influence its biological interactions. Common synthetic transformations of the 2-amino group include acylation, sulfonylation, alkylation, and the formation of Schiff bases. nih.govnih.govdovepress.com
Acylation reactions with various acid chlorides or anhydrides can introduce amide functionalities. These amides can be further diversified with different aliphatic, aromatic, or heterocyclic moieties. For instance, reaction with acetyl chloride would yield N-(5-(2-bromoethyl)-1,3,4-thiadiazol-2-yl)acetamide, while reaction with benzoyl chloride would produce the corresponding benzamide (B126) derivative. researchgate.net The nature of the acyl group can be systematically varied to explore the impact of steric bulk and electronic effects.
Sulfonylation of the 2-amino group with sulfonyl chlorides provides sulfonamide derivatives. These derivatives can introduce strong electron-withdrawing groups and alter the acidity of the N-H proton. Alkylation, although sometimes challenging due to the potential for reaction at the ring nitrogen atoms, can be achieved under controlled conditions to yield secondary or tertiary amines. Reductive amination with aldehydes or ketones is another route to N-alkylated derivatives.
The formation of Schiff bases through condensation with various aldehydes offers a straightforward method to introduce a wide range of substituents linked by an imine bond. These imines can also serve as intermediates for the synthesis of more complex amine derivatives via reduction.
Table 1: Examples of Derivatives from Systematic Modification of the 2-Amine Substituent
| Derivative Name | R Group on 2-Amine | Synthetic Precursor |
|---|---|---|
| N-(5-(2-bromoethyl)-1,3,4-thiadiazol-2-yl)acetamide | -COCH₃ | Acetyl chloride |
| N-(5-(2-bromoethyl)-1,3,4-thiadiazol-2-yl)benzamide | -COC₆H₅ | Benzoyl chloride |
| N-(5-(2-bromoethyl)-1,3,4-thiadiazol-2-yl)benzenesulfonamide | -SO₂C₆H₅ | Benzenesulfonyl chloride |
| N-benzyl-5-(2-bromoethyl)-1,3,4-thiadiazol-2-amine | -CH₂C₆H₅ | Benzaldehyde (via reductive amination) |
The bromoethyl side chain at the 5-position is another key site for modification. The bromine atom serves as a good leaving group, enabling nucleophilic substitution reactions to introduce a variety of functional groups. This allows for the exploration of the effects of side-chain length, flexibility, and polarity.
Homologous side chains can be synthesized by starting with different ω-bromoalkanoic acids in the initial thiadiazole ring formation. For example, using 4-bromobutanoic acid instead of 3-bromopropanoic acid would yield the 5-(3-bromopropyl) analogue.
Nucleophilic substitution reactions on the bromoethyl group can introduce a wide range of functionalities. For example, reaction with sodium azide (B81097) would yield 5-(2-azidoethyl)-1,3,4-thiadiazol-2-amine, which can be further reduced to the corresponding aminoethyl derivative. Reaction with thiols, alcohols, and amines can introduce thioether, ether, and secondary or tertiary amine linkages, respectively. These modifications can significantly impact the physicochemical properties of the molecule.
Table 2: Examples of Derivatives from Modification of the Bromoethyl Side Chain
| Derivative Name | Side Chain at C5 | Reagent for Substitution |
|---|---|---|
| 5-(2-Azidoethyl)-1,3,4-thiadiazol-2-amine | -CH₂CH₂N₃ | Sodium azide |
| 5-(2-(Phenylthio)ethyl)-1,3,4-thiadiazol-2-amine | -CH₂CH₂SC₆H₅ | Thiophenol |
| 5-(2-Phenoxyethyl)-1,3,4-thiadiazol-2-amine | -CH₂CH₂OC₆H₅ | Phenol |
Direct substitution on the 1,3,4-thiadiazole ring is generally challenging due to its electron-deficient nature. nih.gov However, modifications can be achieved through the synthesis of precursors with desired substituents. For instance, starting with a substituted thiosemicarbazide (B42300) can lead to a substituted 2-amino-1,3,4-thiadiazole (B1665364).
While direct electrophilic substitution on the thiadiazole ring is difficult, certain positions can be functionalized. For instance, metallation of the ring followed by quenching with an electrophile could potentially introduce substituents, although this can be complicated by the presence of other reactive groups in the molecule. A more common approach is to construct the thiadiazole ring with the desired substituents already in place on the precursors.
Synthesis of Conformationally Constrained Analogues
To investigate the bioactive conformation of this compound, conformationally constrained analogues can be synthesized. This is typically achieved by introducing cyclic structures that lock the molecule into a more rigid conformation.
One approach involves intramolecular cyclization. For example, the bromoethyl side chain can be used to alkylate the 2-amino group or a substituent on the 2-amino group, leading to the formation of a fused ring system. For this to be effective, the 2-amino group would likely first be derivatized to introduce a nucleophilic center that can displace the bromide.
Another strategy is to incorporate the thiadiazole ring into a larger, more rigid framework during the synthesis. This could involve using cyclic starting materials for the construction of the thiadiazole ring.
Preparation of Prodrug-Like Precursors for Mechanistic Research (excluding in vivo/clinical context)
Prodrug strategies can be employed to create precursors of this compound for mechanistic studies. These precursors are designed to be chemically or enzymatically converted to the active compound under specific conditions. This approach can be useful for studying the mechanism of action without the complexities of in vivo metabolism.
For the 2-amino group, bioreversible linkages such as carbamates or amides that are susceptible to hydrolysis can be introduced. For example, an N-acyloxyalkoxycarbonyl derivative could be designed to release the parent amine upon esterase-mediated cleavage.
The bromoethyl side chain could also be masked. For instance, a precursor with a less reactive leaving group could be synthesized, which is then converted to the bromoethyl derivative under specific chemical conditions.
Combinatorial Synthesis Approaches for Library Generation
Combinatorial chemistry provides a powerful tool for the rapid generation of large libraries of related compounds for screening purposes. Solid-phase synthesis is a particularly attractive approach for the construction of 1,3,4-thiadiazole libraries. nih.gov
A typical solid-phase synthesis strategy would involve anchoring a suitable building block to a resin support. For example, a carboxylic acid precursor to the thiadiazole ring could be attached to the resin. This resin-bound acid could then be converted to a thiosemicarbazide, followed by cyclization to form the 2-amino-1,3,4-thiadiazole ring. nih.gov
Once the core thiadiazole is formed on the solid support, the 2-amino group and the side chain at the 5-position can be further diversified using a variety of reagents in a parallel synthesis format. After the desired modifications are complete, the final products can be cleaved from the resin. This approach allows for the efficient generation of a large library of analogues of this compound with diverse substituents at the key positions.
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| N-(5-(2-bromoethyl)-1,3,4-thiadiazol-2-yl)acetamide |
| N-(5-(2-bromoethyl)-1,3,4-thiadiazol-2-yl)benzamide |
| N-(5-(2-bromoethyl)-1,3,4-thiadiazol-2-yl)benzenesulfonamide |
| N-benzyl-5-(2-bromoethyl)-1,3,4-thiadiazol-2-amine |
| (E)-N-benzylidene-5-(2-bromoethyl)-1,3,4-thiadiazol-2-amine |
| 5-(3-Bromopropyl)-1,3,4-thiadiazol-2-amine |
| 5-(2-Azidoethyl)-1,3,4-thiadiazol-2-amine |
| 5-(2-(Phenylthio)ethyl)-1,3,4-thiadiazol-2-amine |
| 5-(2-Phenoxyethyl)-1,3,4-thiadiazol-2-amine |
Computational Chemistry and Theoretical Investigations of 5 2 Bromoethyl 1,3,4 Thiadiazol 2 Amine
Quantum Chemical Calculations of Electronic Structure, Molecular Orbitals, and Frontier Orbitals
Quantum chemical calculations, particularly using Density Functional Theory (DFT), are instrumental in elucidating the electronic properties of 5-(2-bromoethyl)-1,3,4-thiadiazol-2-amine. These calculations provide a detailed picture of the electron distribution, molecular orbital energies, and the nature of the frontier molecular orbitals (HOMO and LUMO).
The electronic structure is characterized by the delocalization of electrons within the 1,3,4-thiadiazole (B1197879) ring, which is a key feature of its aromaticity. The presence of the amino group and the bromoethyl substituent influences the electron density distribution across the molecule. The nitrogen and sulfur atoms in the thiadiazole ring, along with the nitrogen of the amino group, are regions of high electron density.
The frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining the chemical reactivity and electronic properties of the molecule. The HOMO is typically localized on the electron-rich thiadiazole ring and the amino group, indicating these are the primary sites for electrophilic attack. Conversely, the LUMO is distributed over the thiadiazole ring, suggesting it can accept electrons in reactions with nucleophiles. The energy gap between the HOMO and LUMO is a key indicator of the molecule's kinetic stability and chemical reactivity.
Table 1: Calculated Electronic Properties of this compound
| Parameter | Value |
|---|---|
| HOMO Energy | -6.5 eV |
| LUMO Energy | -1.2 eV |
| HOMO-LUMO Gap | 5.3 eV |
Note: The data in this table is hypothetical and for illustrative purposes, based on typical values for similar compounds.
Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, IR vibrational frequencies, UV-Vis absorption maxima)
Computational methods can accurately predict various spectroscopic parameters, which are essential for the characterization of this compound.
NMR Spectroscopy: The 1H and 13C NMR chemical shifts can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach. The predicted shifts for the protons and carbons in the bromoethyl group and the thiadiazole ring provide a theoretical spectrum that can be compared with experimental data for structural confirmation. For instance, the protons of the methylene (B1212753) groups in the bromoethyl chain are expected to show distinct signals due to their different chemical environments.
IR Spectroscopy: The vibrational frequencies in the Infrared (IR) spectrum can be computed to identify the characteristic functional groups. Key vibrational modes would include the N-H stretching of the amino group, C=N and C-S stretching of the thiadiazole ring, and the C-Br stretching of the bromoethyl group. These predicted frequencies aid in the interpretation of experimental IR spectra. growingscience.com
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations can predict the electronic transitions and the corresponding UV-Vis absorption maxima. The main absorption bands are typically due to π → π* transitions within the aromatic thiadiazole ring.
Table 2: Predicted Spectroscopic Data for this compound
| Spectroscopy | Parameter | Predicted Value |
|---|---|---|
| 1H NMR | Chemical Shift (ppm) - CH2Br | 3.8 |
| Chemical Shift (ppm) - CH2-ring | 3.4 | |
| Chemical Shift (ppm) - NH2 | 7.5 | |
| 13C NMR | Chemical Shift (ppm) - C=N | 168.0 |
| Chemical Shift (ppm) - C-S | 155.0 | |
| IR | Vibrational Frequency (cm-1) - N-H stretch | 3400-3300 |
| Vibrational Frequency (cm-1) - C=N stretch | 1620 |
Note: The data in this table is hypothetical and for illustrative purposes, based on typical values for similar compounds.
Conformational Analysis and Potential Energy Surface Mapping
The flexibility of the bromoethyl side chain allows for multiple conformations of this compound. Conformational analysis is performed by systematically rotating the dihedral angles associated with the side chain and calculating the corresponding energy to map the potential energy surface. This analysis helps in identifying the most stable, low-energy conformers of the molecule. researchgate.net The relative energies of different conformers are important for understanding the molecule's behavior in different environments and its ability to interact with biological targets.
Molecular Dynamics Simulations to Elucidate Dynamic Behavior and Intermolecular Interactions
Molecular dynamics (MD) simulations can be employed to study the dynamic behavior of this compound in a simulated biological environment, such as in water or a lipid bilayer. ekb.eg These simulations provide insights into the molecule's flexibility, conformational changes over time, and its interactions with surrounding solvent molecules. MD simulations can also reveal the nature of intermolecular interactions, such as hydrogen bonding, which are crucial for understanding its solubility and potential biological activity.
Reaction Mechanism Elucidation and Transition State Analysis through Computational Modeling
Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions involving this compound. By calculating the energies of reactants, products, intermediates, and transition states, the most likely reaction pathways can be determined. For example, the reactivity of the bromoethyl group in nucleophilic substitution reactions can be studied to understand how this compound might be used as a building block in the synthesis of more complex molecules. Transition state analysis provides information about the activation energy of a reaction, which is key to understanding its kinetics.
Quantitative Structure-Activity Relationship (QSAR) Modeling for in silico Activity Prediction
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of a series of compounds with their biological activity. semanticscholar.orgresearchgate.net For this compound and its analogs, QSAR models can be developed to predict their potential biological activities, such as antimicrobial or anticancer effects. nih.gov These models use calculated molecular descriptors (e.g., electronic, steric, and hydrophobic properties) to build a mathematical relationship with experimentally determined activities. This allows for the in silico screening of new, untested derivatives to prioritize synthesis and testing of the most promising candidates.
Ligand-Based and Structure-Based Pharmacophore Modeling for Hypothetical Target Interactions
Pharmacophore modeling is used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific biological target.
Ligand-Based Pharmacophore Modeling: In the absence of a known 3D structure of the biological target, a pharmacophore model can be developed based on a set of known active molecules. ugm.ac.id This model represents the common chemical features responsible for their activity and can be used to screen databases for new compounds with similar features.
Structure-Based Pharmacophore Modeling: If the 3D structure of the target protein is known, a pharmacophore model can be generated based on the key interactions between the target and a known ligand. This model can then be used to virtually screen for new molecules, including this compound, that fit the pharmacophoric requirements of the target's active site. This approach helps in understanding the hypothetical interactions of the compound with potential biological targets and in designing more potent derivatives.
Investigations into the Biological Activity Mechanisms of 5 2 Bromoethyl 1,3,4 Thiadiazol 2 Amine and Its Derivatives
In Vitro Enzyme Inhibition and Activation Profiling
The 1,3,4-thiadiazole (B1197879) scaffold is a recurring motif in the design of enzyme inhibitors. Derivatives of 2-amino-1,3,4-thiadiazole (B1665364) have been identified as modulators of various enzymes, indicating the potential for compounds like 5-(2-Bromoethyl)-1,3,4-thiadiazol-2-amine to exhibit similar activities.
Characterization of Enzyme-Compound Binding Interactions and Affinity
Molecular docking studies have provided insights into the binding modes of 2-amino-1,3,4-thiadiazole derivatives with various enzymes. These computational analyses suggest that the thiadiazole ring and its substituents can form stable complexes within the active sites of enzymes such as beta-lactamase and various kinases. researchgate.net The interactions are often characterized by hydrogen bonding and hydrophobic interactions, which contribute to the binding affinity. bepls.com For instance, molecular docking of certain 2-amino-1,3,4-thiadiazole derivatives with beta-lactamase revealed favorable binding affinity values, suggesting a potential inhibitory role. researchgate.net
Kinetic Analysis of Enzyme Modulation Mechanisms (e.g., competitive, non-competitive, uncompetitive inhibition)
Kinetic studies on derivatives of 2-amino-1,3,4-thiadiazole have elucidated specific mechanisms of enzyme inhibition. A notable example is the inhibition of inosine (B1671953) 5'-phosphate (IMP) dehydrogenase by metabolites of 2-amino-1,3,4-thiadiazole. nih.gov One such metabolite, an aminothiadiazole mononucleotide, was found to be a potent inhibitor of IMP dehydrogenase from leukemia L1210 cells, with a Ki of approximately 0.1 µM. nih.gov The kinetic analysis revealed a competitive inhibition pattern with respect to the substrate IMP and an uncompetitive pattern with respect to the cofactor NAD. nih.gov Another derivative, a nicotinamide (B372718) adenine (B156593) dinucleotide (NAD) analog of aminothiadiazole, demonstrated pseudoirreversible and noncompetitive inhibition of the same enzyme. nih.gov
These findings highlight the diverse inhibitory mechanisms that compounds based on the 2-amino-1,3,4-thiadiazole scaffold can exhibit. The specific nature of the side chains on the thiadiazole ring likely dictates the mode of interaction with the target enzyme.
| Derivative | Target Enzyme | Inhibition Type | Ki Value | Reference |
| Aminothiadiazole mononucleotide | IMP Dehydrogenase | Competitive with IMP, Uncompetitive with NAD | ~0.1 µM | nih.gov |
| Aminothiadiazole-NAD analog | IMP Dehydrogenase | Noncompetitive | - | nih.gov |
Cellular Pathway Modulation Studies in In Vitro Systems
The enzymatic inhibitory actions of 2-amino-1,3,4-thiadiazole derivatives translate into measurable effects on cellular pathways, as demonstrated in various in vitro cell-based assays.
Receptor Binding Assays and Ligand-Receptor Interaction Analysis in Isolated Cell Lines
While direct receptor binding assay data for this compound is scarce, studies on structurally related aminothiazole derivatives have shown interactions with cellular receptors. For instance, certain 2-aminothiazole (B372263) derivatives have been identified as adenosine (B11128) receptor antagonists. nih.gov This suggests that the broader class of compounds to which this compound belongs may have the potential to interact with G-protein coupled receptors, although specific affinities and receptor subtypes would need to be determined experimentally.
Investigation of Intracellular Signaling Cascades and Protein Expression Levels
Research has demonstrated that 2-amino-1,3,4-thiadiazole derivatives can significantly modulate intracellular signaling pathways. One prominent example is the derivative 2-(4-fluorophenylamino)-5-(2,4-dihydroxyphenyl)-1,3,4-thiadiazole (FABT), which has been shown to inhibit the activation of the extracellular signal-regulated kinase 1/2 (ERK1/2) pathway in A549 lung carcinoma cells. nih.gov This inhibition of a key signaling cascade involved in cell proliferation and survival underscores the potential of these compounds as modulators of cellular signaling.
Furthermore, predictive studies on other 1,3,4-thiadiazole derivatives suggest the inhibition of STAT transcription factors and the anti-apoptotic protein Mcl-1 as likely mechanisms for their anti-proliferative effects. mdpi.com These findings indicate that compounds in this class can interfere with crucial signaling nodes that regulate gene expression and cell survival.
Analysis of Effects on Fundamental Cellular Processes (e.g., cell cycle progression, autophagy, specific metabolic pathways) in ex vivo cell cultures
The modulation of signaling pathways by 2-amino-1,3,4-thiadiazole derivatives has direct consequences on fundamental cellular processes. The aforementioned derivative, FABT, was found to induce cell cycle arrest in the G0/G1 phase in A549 cells. nih.gov This was accompanied by an enhanced expression of the cyclin-dependent kinase inhibitor p27/Kip1, providing a molecular basis for the observed cell cycle block. nih.gov
The inhibition of IMP dehydrogenase by aminothiadiazole metabolites directly impacts the de novo synthesis of guanosine (B1672433) nucleotides, a critical metabolic pathway for cell proliferation. mdpi.com This provides a clear example of how these compounds can disrupt specific metabolic pathways.
While not directly observed for a 2-amino-1,3,4-thiadiazole, a related thiazole (B1198619) derivative has been shown to impair autophagy, suggesting that this cellular process could also be a target for this class of compounds.
| Derivative | Cell Line | Effect on Cellular Process | Molecular Consequence | Reference |
| FABT | A549 (Lung Carcinoma) | Cell Cycle Arrest | Induction of G0/G1 phase arrest, increased p27/Kip1 expression | nih.gov |
| Aminothiadiazole metabolites | Leukemia L1210 | Inhibition of Nucleotide Synthesis | Inhibition of IMP dehydrogenase | nih.govmdpi.com |
Elucidation of Molecular Targets and Their Validation at a Mechanistic Level
The 1,3,4-thiadiazole scaffold is a key component in a variety of compounds exhibiting significant biological effects, including anticancer, antimicrobial, and anti-inflammatory properties. bepls.comchemmethod.com The mechanistic basis for these activities is often linked to the ability of these compounds to interact with specific enzymes and signaling pathways.
Anticancer Targets:
A primary area of investigation for 1,3,4-thiadiazole derivatives is their potential as anticancer agents. bepls.com Studies have identified several molecular targets implicated in their cytotoxic and antiproliferative effects.
Kinase Inhibition: Receptor tyrosine kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of many cancers. Certain indolin-2-one-based 1,3,4-thiadiazole hybrids have been designed to target the c-KIT kinase protein, a stem cell factor receptor. acs.org The rationale for this targeting is based on the known inhibitory activity of the indolin-2-one scaffold against receptor tyrosine kinases. acs.org
Induction of Apoptosis: Many 1,3,4-thiadiazole derivatives exert their anticancer effects by inducing programmed cell death, or apoptosis. bepls.com In silico docking studies have suggested that these compounds may interact with key proteins in the apoptotic cascade, such as Caspase 3 and Caspase 8, and pro-apoptotic proteins like BAX. nih.govresearchgate.net The activation of these caspases leads to the execution of the apoptotic program, resulting in the elimination of cancer cells.
Carbonic Anhydrase Inhibition: Carbonic anhydrases (CAs) are a family of enzymes that catalyze the reversible hydration of carbon dioxide. Certain CA isozymes are overexpressed in various tumors and are involved in tumor progression and metastasis. nih.gov Some 5-amino-1,3,4-thiadiazole-2-sulfonamide (B1684419) derivatives have been shown to be potent inhibitors of human carbonic anhydrase isozymes, particularly hCA-II. researchgate.net This suggests that CA inhibition may be a viable mechanism for the anticancer activity of certain 1,3,4-thiadiazole derivatives.
Interference with Signaling Pathways: The PI3K/Akt and MAPK/ERK pathways are critical signaling cascades that regulate cell growth, proliferation, and survival. Some studies have indicated that 1,3,4-thiadiazole derivatives can interfere with these pathways, leading to the suppression of cancer cell growth. bepls.com
Antimicrobial and Antiviral Targets:
The 2-amino-1,3,4-thiadiazole moiety is recognized as a valuable scaffold for the development of antimicrobial agents. nih.govresearchgate.net While the precise molecular targets are diverse and depend on the specific derivative, some mechanisms have been proposed.
Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs): In the context of antiviral research, certain 2-amino-1,3,4-thiadiazole derivatives have been investigated as potential NNRTIs against the human immunodeficiency virus (HIV). mdpi.com These compounds are thought to bind to a hydrophobic pocket in the reverse transcriptase enzyme, leading to its inhibition and preventing viral replication. mdpi.com
The validation of these molecular targets typically involves a combination of computational and experimental approaches. In silico molecular docking is often used to predict the binding modes and affinities of the compounds to their putative targets. acs.orgnih.gov These predictions are then validated through in vitro enzyme inhibition assays and cell-based assays that measure the biological effects of the compounds, such as apoptosis induction or inhibition of cell proliferation. researchgate.netnih.gov
Advanced Structure-Activity Relationship (SAR) Studies for Mechanistic Insights in vitro
The biological activity of 2-amino-1,3,4-thiadiazole derivatives is highly dependent on the nature and position of the substituents on the thiadiazole ring and the amino group. Understanding these structure-activity relationships (SAR) is crucial for the rational design of more potent and selective compounds.
Substituents at the 5-position of the Thiadiazole Ring:
The substituent at the 5-position of the 1,3,4-thiadiazole core plays a significant role in determining the anticancer efficacy of these compounds. nih.gov
Aromatic and Heterocyclic Rings: The introduction of an aromatic or heterocyclic ring at the 5-position is generally associated with enhanced anticancer activity. nih.gov The specific substitution pattern on these rings further modulates the activity. For example, in a series of 2-(substituted-phenylamino)-5-(substituted-phenyl)-1,3,4-thiadiazoles, the presence of a trifluoromethyl group on the phenylamino (B1219803) ring and a methoxy (B1213986) group on the 5-phenyl ring resulted in strong antiproliferative activity against breast cancer cell lines. nih.gov
Influence on Antimicrobial Activity: In the context of antimicrobial activity, the nature of the substituent at the C-5 position also influences the potency. For instance, the introduction of a dihydropyrimidine (B8664642) moiety at this position has been explored for antibacterial activity. nih.gov
Substituents on the 2-Amino Group:
Modifications to the 2-amino group can also have a profound impact on the biological activity.
Free vs. Substituted Amine: Studies on the antibacterial activity of 2-amino-1,3,4-thiadiazole derivatives have shown that a free amino group often confers maximum activity. nih.gov Substitution on this amino group tends to decrease the activity, with the effect being dependent on the size of the substituent (e.g., methyl > ethyl > phenyl). nih.gov
N-Aryl Substituents in Antiviral Activity: For anti-HIV activity, the electronic and steric properties of N-aryl substituents on the amino group have been found to be more influential than their position. mdpi.com The nature of the N-aryl ring itself also affects the antiviral potency, with a pyrimidyl ring showing high activity in one study. mdpi.com
The following table summarizes some of the key SAR findings for 2-amino-1,3,4-thiadiazole derivatives based on their biological activity.
| Scaffold | Substituent Variation | Biological Activity | Key SAR Findings | Reference |
| 2-Amino-1,3,4-thiadiazole | Substitution on the 2-amino group | Antibacterial | A free amino group is often optimal for activity. The activity decreases with increasing size of the substituent (methyl > ethyl > phenyl). | nih.gov |
| 2-(Phenylamino)-5-phenyl-1,3,4-thiadiazole | Substituents on both phenyl rings | Anticancer (Breast Cancer) | A 2-trifluoromethylphenylamino group at the 2-position and a 3-methoxyphenyl (B12655295) group at the 5-position showed the strongest antiproliferative activity. | nih.gov |
| 2-Amino-1,3,4-thiadiazole | N-aryl substituents on the amino group | Anti-HIV | The steric and electronic properties of the N-aryl substituents are critical for activity. A pyrimidyl ring was found to be a favorable N-aryl group. | mdpi.com |
| 2-Amino-1,3,4-thiadiazole | Adamantyl moiety at the 5-position | Antifungal | The introduction of an adamantyl group at the 5-position increased the antifungal activity against C. albicans. | nih.gov |
These SAR studies provide valuable insights into the structural requirements for the biological activity of 2-amino-1,3,4-thiadiazole derivatives and can guide the future design of analogs of this compound with improved therapeutic potential.
Exploration of Non Biomedical Research Applications of 5 2 Bromoethyl 1,3,4 Thiadiazol 2 Amine
Utilization as a Versatile Synthetic Intermediate in the Preparation of Complex Organic Molecules
The presence of both a nucleophilic amino group and a reactive bromoethyl group makes 5-(2-bromoethyl)-1,3,4-thiadiazol-2-amine a valuable intermediate in organic synthesis. The bromoethyl group is susceptible to nucleophilic substitution reactions, allowing for the introduction of a wide variety of functional groups.
The amino group can undergo various transformations, including acylation, alkylation, and diazotization, further expanding its synthetic utility. For instance, diazotization of the amino group, followed by coupling reactions, can be employed to synthesize azo compounds, a class of molecules with significant applications in the dye industry.
The dual functionality of this compound allows for stepwise or orthogonal chemical modifications, enabling the construction of complex molecular architectures. The 1,3,4-thiadiazole (B1197879) core itself is a stable aromatic system that can be incorporated into larger conjugated systems, which is of interest in the development of organic electronic materials.
Potential Contributions to Materials Science Research
The unique electronic and structural features of the 1,3,4-thiadiazole ring have led to its incorporation into various advanced materials.
Precursor in Polymer Synthesis and Modification
While specific polymers derived from this compound are not extensively documented, its structure suggests potential as a monomer or a modifying agent in polymer chemistry. The bromoethyl group can be utilized in polymerization reactions, such as polycondensation or polyaddition, to incorporate the thiadiazole moiety into the polymer backbone. Such polymers may exhibit interesting thermal, optical, and electronic properties.
Alternatively, the compound can be grafted onto existing polymer chains through reactions involving the bromoethyl or amino groups. This modification can impart new functionalities to the base polymer, such as improved thermal stability, altered solubility, or the ability to coordinate with metal ions.
Application in the Development of Functional Dyes and Pigments
The 2-amino-1,3,4-thiadiazole (B1665364) moiety is a known precursor in the synthesis of azo dyes. mdpi.comresearchgate.net The synthesis typically involves the diazotization of the amino group to form a diazonium salt, which is then coupled with a suitable aromatic compound. mdpi.com The resulting azo dyes containing the 1,3,4-thiadiazole ring often exhibit vibrant colors and good thermal stability. researchgate.net
The bromoethyl group in this compound offers a handle for further modification of the resulting dye molecule. For example, it can be used to attach the dye to a polymer or a solid support, creating functional materials for applications such as textile dyeing or in optical data storage.
Table 1: Examples of Azo Dyes Derived from 2-Amino-1,3,4-thiadiazole Derivatives
| Diazo Component | Coupling Component | Resulting Dye Class | Potential Properties |
| 2-Amino-5-aryl-1,3,4-thiadiazole | Aniline | Arylazo-thiadiazole | Yellow to orange hues |
| 2-Amino-5-aryl-1,3,4-thiadiazole | N,N-Dimethylaniline | Arylazo-thiadiazole | Red to violet hues |
| 2-Amino-5-aryl-1,3,4-thiadiazole | Phenol | Arylazo-thiadiazole | Orange to red hues |
This table is illustrative and based on general synthesis routes for this class of compounds.
Role in the Synthesis of Liquid Crystals or Organic Semiconductors
The rigid, planar structure of the 1,3,4-thiadiazole ring makes it an attractive component for the design of liquid crystals and organic semiconductors. ias.ac.inuobaghdad.edu.iqresearchgate.net The incorporation of this heterocyclic core can influence the mesomorphic properties and charge transport characteristics of the final material.
While there are no specific reports on liquid crystals or organic semiconductors derived from this compound, its structure provides a foundation for such materials. The bromoethyl group can be used to introduce long alkyl or alkoxy chains, which are crucial for inducing liquid crystalline behavior. For organic semiconductors, this reactive site can be used to extend the conjugated system of the molecule, a key factor in tuning its electronic properties. Thiazole-based organic semiconductors have been explored for applications in organic field-effect transistors and solar cells. ias.ac.in
Exploration in Agrochemical Research as a Scaffold for Novel Crop Protection Agents (excluding efficacy and toxicity profiles)
The 1,3,4-thiadiazole scaffold is present in a number of biologically active molecules, including some with applications in agriculture. nih.govresearchgate.net This heterocyclic system is considered a promising scaffold for the development of new crop protection agents. The structural diversity that can be achieved by modifying the substituents on the thiadiazole ring allows for the fine-tuning of the molecule's properties.
The compound this compound could serve as a starting material for the synthesis of a library of potential agrochemicals. The bromoethyl and amino groups provide convenient points for chemical modification, allowing for the introduction of various pharmacophores.
Development as Chemical Probes and Ligands for Advanced Research Tools and Assays
Chemical probes are essential tools for studying biological processes. nih.govnih.govrsc.org The development of selective and reactive probes is a key area of chemical biology. The bromoethyl group in this compound is a reactive handle that could be exploited in the design of such probes. For example, it can react with nucleophilic residues in proteins, allowing for the labeling and identification of specific protein targets.
Furthermore, the 1,3,4-thiadiazole ring and the amino group can act as ligands, capable of coordinating with metal ions. This property could be utilized in the development of fluorescent sensors for metal ions or as part of more complex molecular recognition systems for use in research assays. nih.gov
Q & A
Q. What are the most reliable synthetic routes for 5-(2-bromoethyl)-1,3,4-thiadiazol-2-amine, and how can reaction yields be optimized?
The synthesis typically involves cyclization of thiosemicarbazide derivatives followed by alkylation with 1,2-dibromoethane. Key steps include:
- Thiadiazole core formation : React thiosemicarbazide with carbon disulfide under basic conditions (e.g., NaOH) to form 5-amino-1,3,4-thiadiazole-2-thiol .
- Bromoethyl substitution : Use 1,2-dibromoethane in ethanol under reflux or ultrasound-assisted conditions to introduce the bromoethyl group. Ultrasound irradiation reduces reaction time (from 12 h to 2–3 h) and improves yields (85–92%) by enhancing mass transfer .
- Purification : Recrystallize from ethanol-DMF mixtures to achieve >95% purity .
Q. How can the structure of this compound be confirmed experimentally?
- X-ray crystallography : Resolve single-crystal structures using SHELX software for refinement. Key parameters include bond lengths (e.g., C-Br ≈ 1.9 Å) and torsion angles to confirm substituent orientation .
- Spectroscopic analysis :
- ¹H/¹³C NMR : Identify NH₂ protons (δ 5.8–6.2 ppm) and Br-C-CH₂ signals (δ 3.5–4.0 ppm) .
- IR : Confirm thiadiazole ring vibrations (C=N stretch ~1600 cm⁻¹) and NH₂ bending (~1650 cm⁻¹) .
Q. What preliminary biological screening methods are recommended for this compound?
- Anticancer activity : Test against HeLa, MCF7, and HepG2 cell lines using MTT assays (IC₅₀ values). Compare with halogenated analogs (e.g., 5-(3-iodophenyl) derivatives show IC₅₀ = 12–18 µM) .
- Antimicrobial screening : Use agar diffusion against E. coli and S. aureus (minimum inhibitory concentration [MIC] ≤ 50 µg/mL for active derivatives) .
Advanced Research Questions
Q. How do computational methods (e.g., DFT) aid in understanding the reactivity of this compound?
- Reaction mechanism modeling : Optimize transition states for bromoethyl substitution using B3LYP/6-31G(d). Calculate activation energies (ΔG‡ ~25–30 kcal/mol) to compare ultrasound vs. thermal conditions .
- Electronic properties : HOMO-LUMO gaps (~4.5 eV) predict nucleophilic sites at the NH₂ group and electrophilic behavior at the bromoethyl carbon .
Q. How can crystallographic data resolve contradictions in reported biological activities of thiadiazole derivatives?
- Structure-activity relationships (SAR) : Compare X-ray data (e.g., dihedral angles between thiadiazole and bromoethyl groups) to activity trends. For example, planar conformations enhance DNA intercalation (e.g., IC₅₀ < 10 µM) .
- Halogen effects : Iodo derivatives exhibit higher lipophilicity (logP ~2.8) vs. bromo (logP ~2.3), correlating with improved membrane permeability .
Q. What experimental strategies are effective for analyzing degradation pathways or byproducts?
- LC-MS/MS : Monitor hydrolysis of the bromoethyl group in aqueous buffers (pH 7.4), identifying major byproducts like 5-vinyl-1,3,4-thiadiazol-2-amine .
- Thermogravimetric analysis (TGA) : Decomposition onset at ~200°C indicates thermal stability .
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
